4-Fluoro-3-methoxy-5-methylphenylboronic acid
Overview
Description
4-Fluoro-3-methoxy-5-methylphenylboronic acid is a chemical compound with the molecular formula C7H8BFO3 . It is used as a reactant for the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase and in stereoselective desymmetrizing rhodium-catalyzed allylic arylation .
Synthesis Analysis
The compound can be synthesized through Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .Molecular Structure Analysis
The molecular structure of 4-Fluoro-3-methoxy-5-methylphenylboronic acid is represented by the formula C7H8BFO3 .Chemical Reactions Analysis
This compound is used as a reactant for the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase, stereoselective desymmetrizing rhodium-catalyzed allylic arylation, and solvent-free catalytic C-H functionalization reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 169.95 g/mol . It is a solid at room temperature.Scientific Research Applications
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Organic Synthesis
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Protodeboronation
- Pinacol boronic esters, such as the one derived from 4-Fluoro-3-methoxy-5-methylphenylboronic acid, can be used in catalytic protodeboronation . This process involves the removal of a boron atom from the boronic ester, which can be useful in various chemical transformations .
- This process can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation that has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
- The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Safety And Hazards
Future Directions
The compound has potential applications in the synthesis of various chemical compounds. For instance, it can be used in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors, regioselective Suzuki coupling, ruthenium-catalyzed arylation reactions, and synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors .
properties
IUPAC Name |
(4-fluoro-3-methoxy-5-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-5-3-6(9(11)12)4-7(13-2)8(5)10/h3-4,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWURTOAWJZDLLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)OC)F)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501219710 | |
Record name | Boronic acid, B-(4-fluoro-3-methoxy-5-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501219710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-methoxy-5-methylphenylboronic acid | |
CAS RN |
1451392-02-1 | |
Record name | Boronic acid, B-(4-fluoro-3-methoxy-5-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(4-fluoro-3-methoxy-5-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501219710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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